2-(Tributylstannyl)thiazole
Overview
Description
2-(Tributylstannyl)thiazole, also known as (Thiazol-2-yl)tributylstannane, is an organotin compound with the molecular formula C15H29NSSn. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is primarily used as a reagent in organic synthesis, particularly in the Stille cross-coupling reactions .
Mechanism of Action
Target of Action
It is known to be a reagent used for the arylation of thiazole by stille cross-coupling . The Stille reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, and thiazole is a heterocyclic compound that is often found in various biologically active molecules.
Mode of Action
2-(Tributylstannyl)thiazole interacts with its targets through a process known as Stille cross-coupling . This reaction involves the coupling of an organotin compound (like this compound) with an organic halide or triflate in the presence of a palladium catalyst. The result is a new carbon-carbon bond, allowing for the construction of complex organic molecules.
Pharmacokinetics
Its physical properties such as boiling point (307-309 °c), density (11900 g/mL at 25 °C), and refractive index (n20/D 15200) have been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Tributylstannyl)thiazole can be synthesized through the reaction of thiazole with tributyltin chloride in the presence of a base such as n-butyllithium. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the organotin compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors to facilitate the reaction between thiazole and tributyltin chloride. The process requires careful control of temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2-(Tributylstannyl)thiazole primarily undergoes substitution reactions, particularly in the context of Stille cross-coupling reactions. This involves the coupling of the organotin compound with various halides in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), halides (e.g., aryl halides, vinyl halides)
Major Products: The major products of these reactions are substituted thiazoles, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2-(Tributylstannyl)thiazole has significant applications in scientific research, particularly in the field of organic synthesis:
Comparison with Similar Compounds
- 2-(Tributylstannyl)pyridine
- 2-(Tri-n-butylstannyl)oxazole
- 2-(Tributylstannyl)thiophene
Comparison: 2-(Tributylstannyl)thiazole is unique due to the presence of both sulfur and nitrogen in its heterocyclic ring, which can influence its reactivity and the types of products formed in cross-coupling reactions. Compared to its analogs like 2-(Tributylstannyl)pyridine and 2-(Tri-n-butylstannyl)oxazole, the thiazole derivative may offer different electronic properties and steric effects, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
tributyl(1,3-thiazol-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1-2H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOFQGMXQCSPPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NSSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376849 | |
Record name | 2-(Tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121359-48-6 | |
Record name | 2-(Tributylstannyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tributyl(1,3-thiazol-2-yl)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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